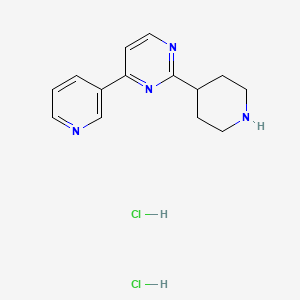

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-yl-4-pyridin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.2ClH/c1-2-12(10-16-6-1)13-5-9-17-14(18-13)11-3-7-15-8-4-11;;/h1-2,5-6,9-11,15H,3-4,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTKHEFATSOLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3=CN=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the piperidine and pyridine groups. This can be achieved using nucleophilic aromatic substitution (SNAr) reactions.

Purification and Crystallization: The final product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amine Reactions on the Piperidine Ring

The piperidine ring contains a secondary amine group, which participates in reactions typical of aliphatic amines:

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at electron-deficient positions:

| Reaction Type | Reagents/Conditions | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 or C5 | 3-Nitro- or 5-nitropyridine derivatives |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | C2 | 2-Chloropyridine analog |

Note: Direct substitution is less favorable due to the ring’s electron-withdrawing nature. Nitration yields para-substituted products as minor isomers .

Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring’s C2 and C4 positions are reactive toward nucleophiles:

| Leaving Group | Nucleophile | Conditions | Products |

|---|---|---|---|

| Chlorine (C2) | Piperidine | DIPEA, DMF, 80°C | 2-Piperidinylpyrimidine |

| Methoxy (C4) | Grignard reagents | THF, −78°C to room temp | 4-Alkyl/arylpyrimidine derivatives |

Suzuki-Miyaura cross-coupling at C4 with boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) generates biaryl systems .

Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Piperidine N-oxide | Enhances solubility for pharmacokinetics. |

| Reduction | LiAlH₄, THF, reflux | Saturated pyrimidine (if unsaturated) | Rarely applied due to aromatic stability. |

Salt Formation and Stability

The dihydrochloride salt undergoes counterion exchange:

| Conditions | New Salt | Solubility |

|---|---|---|

| NaOH (aq), pH 7–8 | Free base | Low in water, high in DMSO |

| H₂SO₄ (conc.) | Sulfate salt | Improved crystallinity |

Stability studies indicate decomposition >200°C (TGA data) .

Cross-Coupling and Functionalization

The pyrimidine ring facilitates Pd-catalyzed reactions:

| Reaction | Catalyst/Base | Substrates | Yield |

|---|---|---|---|

| Suzuki Coupling (C4) | Pd(dppf)Cl₂, K₂CO₃ | Aryl boronic acids | 60–85% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Primary amines | 70–90% |

These reactions enable diversification for structure-activity relationship (SAR) studies .

Mechanistic Insights

-

Acylation: The secondary amine attacks electrophilic acylating agents (e.g., acyl chlorides), forming an amide bond with HCl elimination .

-

Electrophilic Substitution: Pyridine’s electron-deficient ring directs electrophiles to meta/para positions, with nitration requiring strong acidic conditions .

-

Cross-Coupling: Oxidative addition of Pd(0) to C–X bonds (X = Cl, Br) initiates catalytic cycles, followed by transmetalation and reductive elimination .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties .

Biology

- Ligand in Receptor Binding Studies : The compound is investigated for its potential as a ligand in binding studies with various receptors, contributing to our understanding of receptor-ligand interactions and signaling pathways .

- Mechanism of Action : It may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating these targets, which can lead to significant biochemical outcomes.

Medicine

- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. It has been explored for its effects on various cancer types, including breast and prostate cancers, showing promise in preclinical studies .

- Pharmacological Screening : Studies have demonstrated that derivatives based on this compound can inhibit prostaglandin synthesis, providing insights into its anti-inflammatory mechanisms .

Case Studies

Several studies have explored the pharmacological properties of related compounds:

- Anti-inflammatory Activity : A study on pyrazolo-pyrimidine derivatives showed promising anti-inflammatory effects, with compounds displaying lower ulcerogenic activities compared to standard drugs like Diclofenac .

- Cancer Research : A patent highlighted the evaluation of pyrimidine derivatives against multiple cancer types, demonstrating their potential as selective agents in cancer therapy. The compounds were tested for efficacy against various cancer cell lines, showing significant promise in targeting estrogen receptor-positive tumors .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Trifluoromethyl (CF3) at position 4 (CAS 2751615-39-9 ) increases lipophilicity and metabolic stability due to its electron-withdrawing nature, whereas the oxan-4-yl group (CAS 2059942-36-6 ) introduces an oxygen atom, likely improving aqueous solubility.

Impact of Halogenation

- Fluorine substitution (CAS 268.16 ) can enhance bioavailability and binding selectivity due to its small size and high electronegativity, contrasting with the bulkier pyridin-3-yl group in the target compound.

Salt Form and Stability All compounds listed are hydrochloride or dihydrochloride salts, a common strategy to improve solubility and crystalline stability. The target compound’s dihydrochloride form suggests optimized handling for formulation compared to mono-salts like CAS 690261-64-4 .

Biological Activity

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride, a heterocyclic compound, has gained attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, research findings, and implications for drug development.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with piperidine and pyridine groups. Its chemical formula is , and it has a molecular weight of approximately 313.2 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H18Cl2N4 |

| Molecular Weight | 313.2 g/mol |

| CAS Number | 2060037-89-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biochemical effects. For instance, it may interfere with signal transduction pathways that are crucial for cellular functions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing pro-inflammatory cytokines in various models of inflammation.

- Research Finding : A study found that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.

- Case Study : In a model of neurodegeneration, this compound was found to enhance cell viability and reduce oxidative stress markers .

Research Applications

The compound serves as a versatile scaffold in medicinal chemistry for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its unique structure allows for modifications that can enhance its biological activity.

Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride, and how can purity be optimized?

- Methodological Answer: The synthesis typically involves condensation reactions between aldehydes and amines to form the pyrimidine core, followed by functionalization of the piperidine and pyridine moieties. For example, 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is synthesized via a stepwise approach, including reduction using sodium borohydride and purification via recrystallization . To optimize purity, employ column chromatography or crystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity using HPLC (>95% purity threshold) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer: Use 1H/13C NMR to confirm structural integrity, focusing on aromatic protons (δ 7.5–8.5 ppm for pyridine/pyrimidine) and piperidine protons (δ 1.5–3.0 ppm). LC-MS (ESI+) can verify molecular weight (e.g., [M+H]+ at m/z 285). For salt form confirmation, ion chromatography or elemental analysis (Cl− content ~21%) should be performed .

Q. What solvent systems are optimal for improving the solubility of this dihydrochloride salt?

- Methodological Answer: The dihydrochloride form enhances water solubility compared to the free base. For aqueous buffers (pH 4–6), use 0.1 M HCl or phosphate-buffered saline. For organic miscibility, DMSO or methanol (10–20% v/v in water) is suitable. Pre-saturate solutions with nitrogen to prevent oxidation of the pyridine ring .

Q. What safety protocols are critical during handling?

- Methodological Answer: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of fine particles. In case of skin contact, rinse immediately with water for 15 minutes and consult safety data sheets (SDS) for GHS-compliant protocols .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict reaction pathways for modifying the pyridine or piperidine moieties. For example, ICReDD’s workflow combines computed activation energies with experimental validation to prioritize derivatives with enhanced binding to biological targets like kinase enzymes . Use software like Gaussian or ORCA for transition-state modeling.

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Compare batch-specific impurity profiles via LC-MS to rule out confounding factors .

Q. What strategies optimize regioselective functionalization at the pyridin-3-yl or piperidin-4-yl positions?

- Methodological Answer: For pyridin-3-yl modifications, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) under inert atmospheres. Piperidin-4-yl functionalization may require Boc-protection to direct alkylation or acylation to the secondary amine. Monitor regioselectivity via 2D NMR (NOESY) to confirm substitution patterns .

Q. How can researchers validate target engagement in neuropharmacological studies?

- Methodological Answer: Use radioligand displacement assays (e.g., [3H]-labeled ligands for serotonin/dopamine receptors) to measure Ki values. Complement with patch-clamp electrophysiology to assess ion channel modulation. For in vivo validation, employ microdialysis in rodent models to monitor neurotransmitter release post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.